Fmoc-D-4-乙酰基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

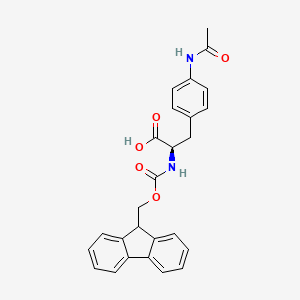

Fmoc-D-4-Acetamidophe is a type of Fmoc-Amino Acid . Its IUPAC name is (2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . It appears as a white powder .

Synthesis Analysis

Fmoc-D-4-Acetamidophe is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Molecular Structure Analysis

The molecular formula of Fmoc-D-4-Acetamidophe is C26H24N2O5 . The molecular weight is 444.48 . The InChI key is OJDKWDQVBLTUAW-XMMPIXPASA-N .Chemical Reactions Analysis

The Fmoc group in Fmoc-D-4-Acetamidophe is base-labile . It is frequently used as a protecting group for amines . The Fmoc group can be removed by piperidine solution .Physical And Chemical Properties Analysis

Fmoc-D-4-Acetamidophe has a density of 1.3±0.1 g/cm3 . Its boiling point is 739.0±60.0 °C at 760 mmHg . It should be stored at 2-8 °C .科学研究应用

分析化学应用

分析物检测的衍生化:9-芴甲基氯甲酸酯(FMOC)衍生物,包括 Fmoc 修饰的氨基酸,用于分析化学中化合物的衍生化,以增强其可检测性。FMOC 衍生物在液相色谱和质谱中特别有用,它们通过改善荧光或紫外吸收特性,促进了对分析物的灵敏和选择性检测,例如地下水中的二甲胺和食品样品中的生物胺 (Lopez 等,1996); (Harduf 等,1988)。

配体-抗生素相互作用研究:FMOC-氨基酸衍生物用于研究肽与抗生素之间的相互作用,有助于确定结合常数,这对于新型抗生素的开发和了解其作用机制至关重要 (Azad 等,2004)。

合成化学应用

肽合成:Fmoc 化学是固相肽合成 (SPPS) 的基石,能够组装具有复杂修饰的肽和蛋白质。该方法对于合成光活性肽、膜蛋白和其他生物活性分子的关键在于精确控制组成和结构 (Redman & Ghadiri,2002); (Zheng 等,2014)。

寡核糖核苷酸的固相合成:Fmoc 基团用于寡核糖核苷酸固相合成中的 5'-羟基保护,突出了其超越肽合成到核酸化学的多功能性 (Lehmann 等,1989)。

生物化学和药理学应用

药物开发和生物分子分析:Fmoc 修饰的氨基酸和短肽由于其自组装特性而用于功能材料的制造。这些化合物在药物递送、催化和治疗剂中找到应用,展示了 Fmoc 化学在仿生材料和纳米技术中的广泛潜力 (Tao 等,2016)。

脂质组学和代谢组学:脂质类(例如含磷酸乙醇胺的脂质)使用 FMOC 氯化物进行选择性衍生化,能够通过质谱对脂质组进行详细分析,从而了解细胞代谢物和生物样品的脂质组成 (Han 等,2005)。

作用机制

Target of Action

Fmoc-D-4-acetamidophe is a derivative of the amino acid phenylalanine, with an acetyl group attached to the nitrogen atom of the phenyl ring . The primary target of this compound is the amine group of amino acids, which it protects during peptide synthesis .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-D-4-acetamidophe acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amine group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of peptides of significant size and complexity . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

Its properties such as purity, density, and boiling point have been characterized .

Result of Action

The result of Fmoc-D-4-acetamidophe’s action is the protection of the amine group during peptide synthesis, allowing for the selective coupling of amino acids . This enables the synthesis of complex peptides, which are crucial in biological research and drug development .

Action Environment

The action of Fmoc-D-4-acetamidophe is influenced by environmental factors such as temperature and pH . It is stable at temperatures of 2-8 °C , and its protective action is base-labile, meaning it can be removed under basic conditions . These factors must be carefully controlled during peptide synthesis to ensure the successful protection and deprotection of the amine group .

未来方向

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

生化分析

Biochemical Properties

. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The specific cellular effects of Fmoc-D-4-acetamidophe are not well-studied. Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The molecular mechanism of Fmoc-D-4-acetamidophe is not well-documented. The Fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of Fmoc-D-4-acetamidophe at different dosages in animal models have not been studied. Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .

Metabolic Pathways

The specific metabolic pathways that Fmoc-D-4-acetamidophe is involved in are not well-documented. Metabolism plays important functions in dictating stem cell behaviors .

Subcellular Localization

The subcellular localization of Fmoc-D-4-acetamidophe is not well-documented. The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

属性

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKWDQVBLTUAW-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)

![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)

![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)

![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)